![molecular formula C13H22N2O6 B2507589 tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate CAS No. 1803607-90-0](/img/structure/B2507589.png)

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

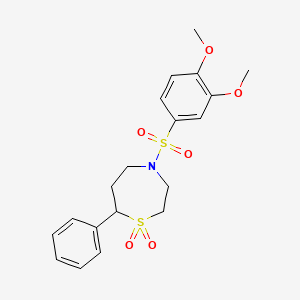

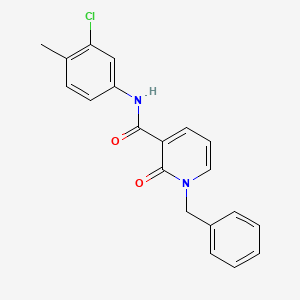

The compound tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate is a multifunctional molecule that is part of a broader class of compounds with a bicyclic structure that includes azabicycloheptane. These compounds are of interest due to their potential as intermediates in the synthesis of novel chemical entities that can access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds has been achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using two efficient and scalable synthetic routes, which are useful for further selective derivation on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, which involved optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, an efficient scalable route was described for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which included an innovative approach starting from commercially available chiral lactone .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its exact structure was determined using the same techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require precise control over reaction conditions to achieve the desired selectivity and stereoselectivity. For instance, the stereoselectivity of a cyclopropanation step in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid could be controlled by the composition of the functional group at C-α .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the space group, cell dimensions, and density, which are crucial for understanding the physical properties of the compounds. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be of the monoclinic space group with specific cell dimensions and density . These properties are important for the application of these compounds in further chemical synthesis and for their potential use in pharmaceuticals.

Scientific Research Applications

Environmental Impact and Remediation

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants, like tert-butyl derivatives, are widely used to extend the shelf life of products. Recent studies indicate their presence in the environment, including in dust, air particulates, sea sediment, and river water, as well as in human tissues. These compounds, including tert-butyl variants, have been linked to hepatic toxicity and endocrine-disrupting effects. Research underscores the need for developing novel antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition Techniques for Environmental Remediation

Studies on the decomposition of tert-butyl derivatives, such as Methyl tert-Butyl Ether (MTBE), highlight the feasibility of using radio frequency (RF) plasma reactors. These studies provide insight into decomposing air toxics, suggesting an alternative method for converting tert-butyl derivatives into less harmful substances, thereby mitigating their environmental impact (Hsieh et al., 2011).

Material Science and Industrial Applications

Polymer Membranes for Purification

The production of tert-butyl derivatives often involves processes that can benefit from membrane technologies. Pervaporation, a membrane process, has shown potential for the highly selective separation of organic mixtures, including those involving tert-butyl derivatives. Research into polymer membranes for separating methanol/Methyl Tert-butyl Ether (MTBE) mixtures underscores the importance of materials like poly(vinyl alcohol) and cellulose acetate in enhancing reaction yields and product purity (Pulyalina et al., 2020).

Chemical Synthesis and Medicinal Chemistry

Synthesis of N-Heterocycles

Tert-butanesulfinamide, a derivative related to tert-butyl structures, plays a crucial role in the asymmetric synthesis of amines and N-heterocycles. Its applications in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutics, highlight the versatility of tert-butyl based compounds in synthetic and medicinal chemistry (Philip et al., 2020).

Safety and Hazards

Future Directions

The future directions of “tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate” could involve its use as a bioisostere in drug development. For example, 3-azabicyclo[3.1.1]heptanes have been used as a replacement for the pyridine fragment in the antihistamine drug Rupatidine, leading to improved physicochemical properties .

properties

IUPAC Name |

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCNNIULUJYERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803607-90-0 |

Source

|

| Record name | tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)